molecular formula C₂₀¹³C₃H₄₅ClNO₄ B1156931 Palmitoyl-L-carnitine-13C3 Hydrochloride

Palmitoyl-L-carnitine-13C3 Hydrochloride

Cat. No.: B1156931
M. Wt: 438.04
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-L-carnitine-13C3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₀¹³C₃H₄₅ClNO₄ and its molecular weight is 438.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀¹³C₃H₄₅ClNO₄

Molecular Weight

438.04

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium Chloride13C3;  L-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Palmitate13C3;  L-Palmitic acid ester with (3-carboxy-2-hydroxypropyl)trimethylammonium chloride13C3;  (-)-(3-

Origin of Product

United States

Core Biochemical Roles and Cellular Homeostasis of Palmitoyl L Carnitine

Palmitoyl-L-carnitine is an ester derivative of carnitine and the long-chain fatty acid, palmitic acid. wikipedia.org It is a key intermediate in fatty acid metabolism, playing a critical role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. wikipedia.orgscielo.br This process is essential for cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and heart.

The transport of long-chain fatty acids across the inner mitochondrial membrane is facilitated by the carnitine shuttle system. In the cytoplasm, palmitoyl-CoA is converted to palmitoyl-L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane. scielo.broroboros.at Palmitoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). wikipedia.org Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) converts palmitoyl-L-carnitine back to palmitoyl-CoA, which can then enter the β-oxidation pathway. wikipedia.orgscielo.br

The homeostasis of carnitine and its acyl esters, including palmitoyl-L-carnitine, is crucial for normal cellular function. nih.gov Dysregulation of carnitine homeostasis can lead to impaired fatty acid oxidation and has been implicated in various pathological conditions. nih.gov For instance, accumulation of long-chain acylcarnitines like palmitoyl-L-carnitine in the ischemic myocardium may contribute to myocardial damage. sigmaaldrich.com

Involvement in Protein Palmitoylation As a Post Translational Modification

Protein palmitoylation is a reversible post-translational modification that involves the attachment of fatty acids, such as palmitic acid, to cysteine residues of proteins via a thioester bond. nih.gov This process is crucial for regulating protein trafficking, localization, and function. nih.govyoutube.com While palmitoyl-CoA is the direct donor of the palmitoyl (B13399708) group in protein palmitoylation, the metabolism of palmitoyl-L-carnitine is intrinsically linked to the availability of palmitoyl-CoA.

Recent research has begun to explore the broader impacts of lipid metabolism intermediates on cellular signaling pathways, including those involving post-translational modifications. For example, studies have shown that exposure to a high-fat diet can influence the post-translational modifications of proteins like tau. researchgate.net Furthermore, there is a reported strong link between aging, increased serum levels of palmitoyl-L-carnitine, and the induction of tau phosphorylation and mitochondrial dysfunction in neuronal cells. researchgate.net

The dynamic nature of palmitoylation, with cycles of attachment and removal of the fatty acid, allows for rapid regulation of protein function in response to cellular signals. nih.gov This process influences the membrane affinity of proteins, thereby affecting their distribution and stability. nih.gov

Influence on Apoptotic Pathways

Principles and Implementation of 13C Isotope Tracing for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using 13C stable isotopes is a cornerstone technique for quantifying the rates of metabolic pathways within a living system. nih.gov The fundamental principle involves introducing a substrate labeled with the stable, non-radioactive isotope carbon-13 (¹³C) into a biological system. nih.govnih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these ¹³C atoms in the metabolites, researchers can deduce the flow, or flux, of carbon through different metabolic pathways. nih.govyoutube.com

The choice of the ¹³C-labeled tracer is critical and depends on the specific metabolic pathways under investigation. nih.govnih.gov For instance, different isotopomers of glucose, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, are used to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while labeled glutamine is often the tracer of choice for studying the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Quantitative Assessment of Carbon Substrate Utilization and Pathway Flux

The introduction of a ¹³C-labeled substrate allows for the quantitative assessment of how different carbon sources are utilized and the relative activity of various metabolic pathways. nih.gov When a ¹³C-labeled substrate is metabolized, it generates a unique pattern of ¹³C labeling in downstream intermediates and end products. This pattern, known as the mass isotopomer distribution (MID), is directly related to the metabolic fluxes. nih.gov

By analyzing the MIDs of key metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct a detailed map of metabolic activity. nih.govyoutube.com For example, by tracing the carbons from [U-¹³C]-glucose, it's possible to determine the relative contributions of glycolysis and the pentose phosphate pathway to the production of pyruvate. youtube.com This quantitative data provides a deeper understanding of cellular metabolism than simply measuring metabolite concentrations.

The timing of the labeling experiment is also a crucial factor. Short labeling periods of around 15-30 minutes are sufficient to observe labeling in glycolytic intermediates, while longer periods of 2-4 hours are needed to see significant labeling in the TCA cycle, and even longer times (6-15 hours) are required for nucleotide labeling. northwestern.edu

Tracing Long-Chain Fatty Acid Metabolism Dynamics

Palmitoyl-L-carnitine-13C3 Hydrochloride is particularly valuable for tracing the metabolism of long-chain fatty acids. Fatty acids must be converted to their acyl-CoA derivatives and then to acylcarnitines to be transported across the mitochondrial membrane for β-oxidation. hmdb.cahmdb.ca By introducing ¹³C-labeled palmitoyl-L-carnitine, researchers can directly follow the fate of palmitate as it enters the mitochondria and is broken down.

Studies have successfully used ¹³C-labeled long-chain fatty acids to trace their path through β-oxidation and into the TCA cycle in various cell types. nih.govnih.gov This allows for the investigation of how fatty acid oxidation (FAO) is regulated and how it interacts with other metabolic pathways, such as glucose oxidation. nih.gov For instance, research has shown that while FAO can be robust in both proliferating and oxidative cells, the subsequent fate of the resulting acetyl-CoA can differ significantly. nih.govnih.gov In some cells, a large portion of the citrate (B86180) derived from fatty acids may be exported from the mitochondria to support biosynthetic reactions rather than being fully oxidized in the TCA cycle. nih.gov

State-of-the-Art Analytical Techniques for Palmitoyl-L-carnitine Profiling

The accurate and sensitive detection of Palmitoyl-L-carnitine and its labeled counterparts is essential for the success of metabolic tracing studies. Several sophisticated analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines, including palmitoyl-L-carnitine. nih.govresearchgate.netrestek.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS methods have been developed that can quantify a wide range of acylcarnitine species, even those present at very low concentrations. nih.govresearchgate.net

The high sensitivity of modern LC-MS/MS systems allows for the detection of palmitoylcarnitine (B157527) at levels as low as 0.35 nmol L⁻¹. nih.gov This is crucial for studying subtle changes in fatty acid metabolism in response to various stimuli or in disease states. The technique's ability to differentiate between various acylcarnitines based on their mass-to-charge ratio and fragmentation patterns makes it highly specific. bevital.no

Application of this compound as an Internal Standard in Metabolomics

In metabolomics studies, accurate quantification of metabolites is paramount. This compound serves as an excellent internal standard for the quantification of endogenous palmitoyl-L-carnitine. bevital.no An internal standard is a compound that is chemically similar to the analyte of interest but has a different mass, which is the case for isotopically labeled compounds.

By adding a known amount of the ¹³C-labeled internal standard to a sample, any variations in sample preparation or instrument response can be corrected for. bevital.no This is because the internal standard behaves almost identically to the endogenous compound throughout the analytical process. The ratio of the signal from the endogenous compound to the signal from the internal standard is used to calculate the precise concentration of the endogenous metabolite. This approach significantly improves the accuracy and reproducibility of quantitative metabolomics data. researchgate.net

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in ¹³C tracer studies. nih.gov While generally less sensitive than mass spectrometry, NMR provides unique structural information about the labeled metabolites. youtube.comnih.gov ¹³C NMR can distinguish between different isotopomers of a molecule, meaning it can identify the specific carbon atoms that are labeled. youtube.com

This positional information is highly valuable for elucidating complex metabolic pathways. nih.gov For example, by analyzing the ¹³C labeling patterns in glutamate (B1630785) derived from a ¹³C-labeled substrate, researchers can determine the relative fluxes through different pathways that contribute to the TCA cycle. nih.gov While the natural abundance of ¹³C is low (about 1.1%), the use of ¹³C-enriched substrates significantly enhances the sensitivity of NMR experiments. nih.gov

The combination of ¹³C-labeled substrates and NMR spectroscopy has been instrumental in studying a wide range of metabolic processes in various systems, from single cells to perfused organs. nih.govmdpi.comuni-luebeck.de

Methodological Considerations for Isotopic Enrichment and Sample Preparation in Research Studies

The use of this compound as an internal standard and tracer in metabolic research necessitates rigorous and well-validated analytical methods. The precision and accuracy of quantifying this isotopically labeled compound are paramount for the reliable interpretation of study results. Methodological considerations span from the initial sample preparation to the final mass spectrometric analysis, with a focus on ensuring high recovery, minimizing matrix effects, and achieving precise isotopic enrichment measurements.

Isotopic Enrichment and its Measurement

The choice of a stable isotope-labeled internal standard is a critical decision in quantitative mass spectrometry. While both deuterium (B1214612) (²H) and carbon-13 (¹³C) are common choices, ¹³C-labeled standards are often preferred for their stability and closer co-elution with the unlabeled analyte. researchgate.netsigmaaldrich.comnih.gov Deuterium-labeled standards can sometimes exhibit chromatographic shifts relative to the target analyte, which can lead to quantitative errors, especially in the presence of significant matrix effects. researchgate.netnih.gov The use of ¹³C-labeled compounds like this compound minimizes the risk of isotopic exchange and ensures that the internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis. sigmaaldrich.com

High-precision isotopic analysis is crucial for studies involving stable isotope tracers. Liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry (LC/ESI-itMS²) has been shown to be a powerful technique for this purpose. nih.gov In a study evaluating the isotopic precision for the analysis of [¹³C]palmitoylcarnitine, the method demonstrated excellent linearity and precision over a range of isotopic enrichments. nih.gov

Table 1: Isotopic Analysis Performance of [¹³C]palmitoylcarnitine using LC/ESI-itMS²

Parameter Value
Enrichment Range 0.4-10 Molar Percent Excess (MPE)
Linearity (r) 1.00
Average Isotopic Precision (SD) 0.11 MPE
Average Coefficient of Variation (CV) 5.6%
Isotopic Precision at low enrichment (0.4-0.9 MPE) 0.05 MPE (CV = 8%)
Isotopic Lower Detection Limit (LDL) ≤0.1 MPE

Data sourced from a study on high-precision isotopic analysis of palmitoylcarnitine. nih.gov

This high level of precision allows for the detection of very small, yet significant, differences in isotopic enrichment between biological samples, which is essential for metabolic flux analysis. nih.govethz.ch

Sample Preparation Techniques

The accurate quantification of this compound from biological matrices such as plasma, serum, or tissue homogenates requires a robust sample preparation protocol. The primary goals of sample preparation are to efficiently extract the analyte, remove interfering substances, and concentrate the sample for sensitive detection.

A common and straightforward method for plasma and serum samples is protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724). nih.gov This is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the acylcarnitines. For dried blood spots, a similar extraction with an acetonitrile/water mixture is frequently employed. restek.com

Given the endogenous presence of palmitoylcarnitine, creating calibration standards in the actual biological matrix can be challenging. restek.com Therefore, surrogate matrices are often investigated. Bovine serum albumin (BSA) in water has been identified as a suitable surrogate matrix for creating standards and quality control samples for acylcarnitine analysis. restek.com

Table 2: Example of a Sample Preparation Protocol for Acylcarnitines in Plasma

Step Procedure
1. Aliquoting Take a small volume of plasma (e.g., 10-50 µL).
2. Internal Standard Addition Add a known amount of this compound solution.
3. Protein Precipitation Add a larger volume of cold organic solvent (e.g., 4 volumes of acetonitrile or methanol).
4. Vortexing Vortex the mixture thoroughly to ensure complete protein precipitation and analyte extraction.
5. Centrifugation Centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
6. Supernatant Transfer Carefully transfer the supernatant to a new tube for analysis.
7. Evaporation and Reconstitution The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS system.

This is a generalized protocol; specific parameters may vary based on the study and laboratory. nih.govnih.gov

Method Validation Parameters

To ensure the reliability of research findings, the analytical method for this compound must be thoroughly validated. Key validation parameters include linearity, accuracy, precision, recovery, and matrix effect.

Table 3: Typical Validation Parameters for LC-MS/MS Quantification of Acylcarnitines

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. Should be minimized and assessed to ensure it does not compromise the accuracy and precision of the assay.

General validation criteria based on regulatory guidelines for bioanalytical method validation.

Studies have reported good recovery and precision for acylcarnitine analysis. For instance, one isotope labeling strategy reported recoveries between 92.8% and 102.3% with intra- and interday stability of less than 11.9%. acs.org Another study on acylcarnitines in plasma and brain homogenates showed precision ranging from 0.2% to 19.2% and accuracy from 80.0% to 119.6%. nih.gov Matrix effects for all analytes in brain homogenate were found to be between 83.7% and 118.3%. nih.gov While these data are for acylcarnitines in general, similar performance would be expected for a validated method for this compound.

Investigation of Cellular and Molecular Pathophysiology in Pre Clinical Research Models Utilizing Palmitoyl L Carnitine

Elucidating Mechanisms of Mitochondrial Dysfunction and Metabolic Dysregulation

Elevated levels of Palmitoyl-L-carnitine are strongly associated with disruptions in mitochondrial function and cellular energy homeostasis. This dysregulation is a cornerstone of its pathological effects observed in pre-clinical models.

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their functional integrity. nih.gov An imbalance in this process is a hallmark of cellular stress and dysfunction. Research using cellular models, such as SH-SY5Y neuronal cells, has demonstrated that treatment with Palmitoyl-L-carnitine significantly disrupts mitochondrial dynamics by promoting fission. plos.orgnih.gov This is characterized by a shift from an elongated, interconnected mitochondrial network to a fragmented and discrete morphology. plos.org

From a bioenergetics perspective, Palmitoyl-L-carnitine is fundamental for fatty acid β-oxidation, a major pathway for ATP production. wikipedia.org It facilitates the transport of palmitic acid into the mitochondrial matrix, where it is converted back to Palmitoyl-CoA for oxidation. taylorandfrancis.comhmdb.ca However, the accumulation of Palmitoyl-L-carnitine, often due to impaired β-oxidation from enzyme deficiencies like Carnitine Palmitoyltransferase II (CPT2) deficiency, leads to metabolic gridlock and cellular dysfunction rather than efficient energy production. plos.orgnih.gov

Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Dynamics Proteins in SH-SY5Y Cells

Protein Role Observed Effect of Palmitoyl-L-carnitine Treatment Reference(s)
pDRP1 (S616) Fission Increased Phosphorylation researchgate.net, researchgate.net
DRP1 (Total) Fission No Change in Protein Level plos.org, nih.gov
pMFF (S146) Fission Increased Phosphorylation researchgate.net
MFF (Total) Fission Increased Protein Level plos.org, nih.gov
OPA1 Fusion Altered Levels researchgate.net
Mitofusin-1 Fusion Altered Levels researchgate.net

| Mitofusin-2 | Fusion | Altered Levels | researchgate.net |

A critical consequence of Palmitoyl-L-carnitine-induced mitochondrial dysfunction is the disruption of intracellular calcium (Ca2+) homeostasis. In vitro studies using both neuronal cells and cardiomyocytes have shown that exposure to Palmitoyl-L-carnitine causes a significant elevation of intracellular Ca2+ levels. plos.orgnih.gov This calcium overload is a result of both Ca2+ influx from the extracellular space and its release from internal stores like the sarcoplasmic reticulum. nih.gov The process is closely linked to mitochondrial fission, as fragmented mitochondria are less efficient at buffering cytosolic calcium, contributing to a feedback loop that exacerbates cellular stress. nih.gov

This calcium overload and mitochondrial dysfunction contribute to increased production of Reactive Oxygen Species (ROS). nih.gov While direct measurement of ROS production by Palmitoyl-L-carnitine is a complex area, the downstream effects are indicative of oxidative stress. For instance, lipotoxicity induced by lipid accumulation, a condition where Palmitoyl-L-carnitine is a key player, is associated with increased malondialdehyde, a marker of lipid peroxidation and oxidative stress. nih.gov This environment of elevated ROS and calcium dysregulation creates a toxic intracellular milieu that can trigger apoptotic pathways and cellular damage.

Contribution to Neurodegeneration Research in In Vitro and Animal Models

Dysregulation of lipid metabolism is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease (AD). nih.gov Palmitoyl-L-carnitine has emerged as a key metabolite linking altered lipid metabolism to core neuropathological events.

Hyperphosphorylation of the tau protein is a central pathological hallmark of AD. nih.gov Research has established a direct link between elevated Palmitoyl-L-carnitine and this phenomenon. In vitro experiments using SH-SY5Y neuronal cells demonstrated that treatment with Palmitoyl-L-carnitine significantly enhances the phosphorylation of tau at multiple sites associated with AD pathology, including Threonine 181 (T181), Serine 262 (S262), and the PHF-1 epitope (Serine 396/404). plos.org

The mechanism for this increased phosphorylation involves the activation of specific tau kinases. plos.org The calcium overload induced by Palmitoyl-L-carnitine is a key trigger, leading to the activation of Glycogen Synthase Kinase 3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). plos.orgnih.gov The activation of CDK5 is facilitated by the calcium-dependent protease calpain, which cleaves the p35 regulatory subunit into the more stable and potent p25 activator. plos.orgresearchgate.net Studies have confirmed that inhibiting GSK-3β, CDK5, and calpain can significantly reduce the Palmitoyl-L-carnitine-mediated increase in tau phosphorylation, confirming the direct involvement of this pathway. plos.orgnih.gov

Table 2: Kinase Involvement in Palmitoyl-L-carnitine-Mediated Tau Phosphorylation

Kinase/Protein Role in Tau Phosphorylation Effect of Palmitoyl-L-carnitine Treatment Reference(s)
GSK-3β Major Tau Kinase Activated (via dephosphorylation at Serine 9) plos.org, plos.org, researchgate.net
CDK5/p25 Major Tau Kinase Activated (via increased p25 levels) plos.org, plos.org, researchgate.net

| Calpain | Activator of CDK5 pathway | Activated by Calcium Overload | plos.org, nih.gov |

Animal models provide crucial context for the cellular findings, linking Palmitoyl-L-carnitine to age-related neurodegeneration. Metabolomic analyses of serum from mice of different ages revealed that Palmitoyl-L-carnitine is a key metabolite that significantly increases with age. plos.orgnih.gov This age-related increase correlates with the onset of AD-like pathology, suggesting that chronic exposure to high levels of this acylcarnitine contributes to the disease process. nih.gov

This is further supported by evidence of a metabolic shift from glucose to lipid metabolism in some models of neurodegeneration. nih.gov A reduction in the activity of carnitine palmitoyltransferase (CPT) enzymes, which are crucial for the beta-oxidation of long-chain acylcarnitines, has been identified in AD pathology. plos.org Such enzymatic impairment would logically lead to the accumulation of substrates like Palmitoyl-L-carnitine, creating a direct mechanistic link between faulty lipid metabolism and the downstream cellular consequences of mitochondrial dysfunction and tau pathology. plos.orgnih.gov

Research into Lipid Accumulation and Lipotoxicity in Animal and Cellular Systems

Lipotoxicity describes the cellular damage caused by the accumulation of lipids in non-adipose tissues. Palmitoyl-L-carnitine and its metabolic precursors are central to this process. In animal models, the inhibition of carnitine palmitoyltransferase 2 (CPT2) with inhibitors like L-aminocarnitine leads to a dramatic accumulation of long-chain acylcarnitines, including Palmitoyl-L-carnitine, and triacylglycerols in various tissues. nih.gov This demonstrates that a bottleneck in the fatty acid oxidation pathway directly causes lipid buildup. nih.gov

In cellular systems, this lipid accumulation triggers a state of lipotoxicity characterized by mitochondrial dysfunction, oxidative stress, and can ultimately lead to cellular senescence or apoptosis. nih.gov The buildup of lipid intermediates like Palmitoyl-CoA, the precursor to Palmitoyl-L-carnitine, can also be shunted into other metabolic pathways, such as the synthesis of ceramides. ahajournals.org Elevated ceramide levels are themselves indicative of ectopic lipotoxicity and are associated with mitochondrial dysfunction and insulin (B600854) resistance, further compounding the cellular damage. ahajournals.org Therefore, the accumulation of Palmitoyl-L-carnitine is not just a marker but an active participant in a cascade of events that drive lipotoxic cellular injury.

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
Palmitoyl-L-carnitine-13C3 Hydrochloride -
Palmitoyl-L-carnitine PC, BSA-PC
L-carnitine -
Palmitic acid -
Palmitoyl-CoA -
L-aminocarnitine -
Triacylglycerols -
Ceramides -
Malondialdehyde MDA
Calcium Ca2+
Reactive Oxygen Species ROS
Tau Protein pTau (T181, S262), PHF-1
Glycogen Synthase Kinase 3 beta GSK-3β
Cyclin-Dependent Kinase 5 CDK5
p25/p35 -
Calpain -
Dynamin-related protein 1 DRP1, pDRP1
Mitochondrial Fission Factor MFF, pMFF
Optic Atrophy 1 OPA1
Mitofusin-1 / Mitofusin-2 -

Exploration of Palmitoyl-L-carnitine's Role in Inflammatory Processes in Research Models

Palmitoyl-L-carnitine, an acylcarnitine intermediate of long-chain fatty acid oxidation, has garnered significant attention in pre-clinical research for its involvement in inflammatory processes. nih.govnih.gov Accumulations of acylcarnitines like Palmitoyl-L-carnitine are often observed in conditions of metabolic dysfunction, including certain cancers and inflammatory conditions. nih.govnih.gov Research in various models suggests that this compound can act as a signaling molecule that modulates inflammatory pathways, cytokine production, and immune cell function.

Studies have demonstrated a pro-inflammatory role for Palmitoyl-L-carnitine in several disease models. In the context of cancer, significantly higher levels of Palmitoyl-L-carnitine have been found in prostate cancerous tissue compared to benign tissue. nih.govnih.gov In vitro models using prostate cancer cells (PC3) showed that high levels of Palmitoyl-L-carnitine were associated with increased gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govnih.gov

Similarly, in the field of immunology and liver disease, research has linked long-chain acylcarnitines to immune dysfunction. nih.gov Plasma levels of several acylcarnitine species, including Palmitoyl-L-carnitine, were significantly elevated in patients with acute decompensation of cirrhosis. nih.gov In laboratory experiments, Palmitoyl-L-carnitine was shown to induce mitochondrial injury and oxidative stress in peripheral mononuclear leukocytes from healthy donors. nih.gov This was accompanied by an increase in the expression of CXCL8 and the release of IL-8, key inflammatory mediators. nih.gov

Conversely, some research points towards a potential anti-inflammatory effect of Palmitoyl-L-carnitine, highlighting its complex role. In a mouse model of transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke, treatment with L-palmitoylcarnitine was found to inhibit inflammation. researchgate.net The study reported that the treatment significantly attenuated the increased levels of IL-6, Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in both the serum and the brain. researchgate.net

Table 1: Pro-Inflammatory Findings of Palmitoyl-L-carnitine in Research Models

Research Model Cell/Tissue Type Key Findings Inflammatory Mediators Affected
Prostate Cancer (in vitro) PC3 cancerous cells Increased gene expression and secretion of pro-inflammatory cytokine. nih.govnih.gov IL-6
Cirrhosis (in vitro) Peripheral mononuclear leukocytes Induced mitochondrial injury, oxidative stress, and cytokine expression/release. nih.gov CXCL8, IL-8

Table 2: Anti-Inflammatory Findings of Palmitoyl-L-carnitine in a Research Model

Research Model Tissue Type Key Findings Inflammatory Mediators Affected

A significant area of investigation is the connection between Palmitoyl-L-carnitine and the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netnih.gov Mitochondrial dysfunction, which can be induced by Palmitoyl-L-carnitine, is known to promote NLRP3 inflammasome assembly and the subsequent secretion of these pro-inflammatory cytokines. nih.gov Studies using palmitate, the fatty acid component of Palmitoyl-L-carnitine, have shown it can activate the NLRP3-ASC inflammasome in bone marrow-derived macrophages. researchgate.net Furthermore, the post-translational modification known as palmitoylation, which involves the attachment of palmitate to proteins, has been identified as an essential and specific process for the activation of the NLRP3 inflammasome. researchgate.netnih.gov This suggests that the metabolic pathways involving Palmitoyl-L-carnitine and its constituent parts are intricately linked to the activation of this critical inflammatory complex.

Emerging Research Frontiers and Future Directions for Palmitoyl L Carnitine 13c3 Hydrochloride Studies

Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics in Research)

The integration of Palmitoyl-L-carnitine-13C3 Hydrochloride into multi-omics workflows is revolutionizing the study of metabolic diseases. In lipidomics and metabolomics, this stable isotope-labeled standard is essential for the accurate quantification of endogenous long-chain acylcarnitines. isotope.com This precision is critical, as fluctuations in acylcarnitine levels are increasingly recognized as sensitive biomarkers for a range of conditions.

Multi-omics studies combining metabolomics with transcriptomics have begun to unravel complex metabolic reprogramming in diseases. For instance, in mouse models of allergic sensitization, untargeted metabolomics of lung tissue revealed significant changes in lipid metabolism, including the upregulation of certain acylcarnitines. nih.gov By correlating these metabolite changes with gene expression data, researchers can identify dysregulated pathways, such as glycerophospholipid and sphingolipid metabolism, providing a more holistic view of disease pathogenesis. nih.gov The use of labeled standards like this compound in such studies ensures the reliability of the metabolomic data that underpins these integrated analyses.

The table below summarizes findings from a multi-omics study on allergic sensitization, highlighting the types of changes that can be robustly quantified using isotopic standards.

Omics LayerKey Findings in Allergic Sensitization Model nih.govImplication for Research
Metabolomics 391 compounds significantly altered in lung tissue; upregulation of butyryl-L-carnitine and other lipids.Demonstrates profound shifts in the lipid landscape during allergic responses.
Transcriptomics Genes related to oxylipin metabolism (e.g., Cox, Cyp450s) showed upward trends.Suggests a mechanistic link between gene expression and the observed metabolic changes.
Integrated Analysis Joint analysis supported a role for dysregulated glycerophospholipid and sphingolipid metabolism.Provides a systems-level understanding of how lipid metabolism contributes to the pathogenesis of allergy and asthma.

Development of Novel Isotope Tracing Strategies for Complex Biological Systems

Stable isotope tracing using compounds like this compound allows researchers to follow the metabolic fate of specific molecules through complex biological networks. Modern strategies employ 13C-labeled fatty acids to dissect the pathways of fatty acid oxidation (FAO) and their integration with other central metabolic routes, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Research has shown that while FAO can be robust in different cell types, the subsequent fate of the fatty-acid-derived carbon can vary significantly depending on the cell's metabolic state (e.g., proliferative vs. oxidative). nih.govnih.gov In proliferating cells, a substantial portion of carbon from FAO exits the canonical TCA cycle as citrate (B86180) for use in biosynthetic reactions. nih.gov Isotope tracing studies can precisely map this partitioning between catabolic and anabolic pathways. nih.govnih.gov

By using a labeled precursor that enters the FAO pathway, such as this compound, investigators can:

Trace the incorporation of labeled carbons into TCA cycle intermediates. nih.gov

Quantify the flux of fatty acid-derived carbon into cytosolic pathways versus mitochondrial oxidation. nih.gov

Understand how competition with other fuel sources, like glucose, alters the utilization of fatty acids. nih.gov

These advanced tracing techniques provide unparalleled insight into metabolic flexibility and how it is altered in disease states, moving beyond static measurements to a dynamic understanding of cellular fuel choices.

Expanding the Understanding of Acylcarnitine Signaling Beyond Bioenergetics in Cellular Research

There is a growing body of evidence that acylcarnitines, particularly long-chain species like palmitoylcarnitine (B157527), are not merely inert metabolic intermediates but also active signaling molecules. metwarebio.com Their accumulation has been implicated in cellular processes distinct from bioenergetics, including inflammation, apoptosis, and mitochondrial dysfunction. metwarebio.comnih.gov

Elevated levels of long-chain acylcarnitines are associated with the activation of inflammatory pathways, potentially through toll-like receptors (TLRs), and are linked to conditions such as insulin (B600854) resistance and cardiovascular disease. metwarebio.com In the heart, the buildup of palmitoylcarnitine is associated with mitochondrial damage, arrhythmias, and the progression of heart failure. nih.gov

Recent studies in neuronal cells have uncovered a direct link between palmitoylcarnitine and the pathology of Alzheimer's disease. nih.govplos.org Research demonstrated that treating neuronal cells with palmitoylcarnitine leads to several key pathological changes, as detailed in the table below.

Cellular EffectObserved Change Following Palmitoyl-L-carnitine Treatment nih.govplos.orgPathological Significance
Tau Phosphorylation Significantly enhanced.A hallmark of neurofibrillary tangles in Alzheimer's disease.
Mitochondrial Dynamics Increased mitochondrial fission.Associated with mitochondrial dysfunction and cellular stress.
Intracellular Calcium Elevated levels.Calcium overload activates kinases (GSK-3β, CDK5) that further drive tau phosphorylation.

These findings highlight that acylcarnitines can act as signaling molecules that directly contribute to disease mechanisms, expanding their role far beyond their classical function in fatty acid transport. The use of this compound in these studies is crucial for tracing the pathways and quantifying the downstream effects of this signaling.

Uncovering New Roles in Diverse Cellular and Animal Physiology Research Models

The application of Palmitoyl-L-carnitine and its labeled counterparts in various research models continues to uncover novel physiological and pathophysiological roles.

In Cardiovascular Research : Studies using rat ventricular myocytes have shown that high concentrations of palmitoylcarnitine can induce mitochondrial membrane depolarization, opening of the mitochondrial permeability transition pore (mPTP), and increased generation of reactive oxygen species (ROS). nih.gov Conversely, another study identified an anti-thrombotic role, where palmitoylcarnitine was found to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), thereby inhibiting thrombosis in mouse models. nih.gov

The dose-dependent effects of palmitoylcarnitine on mitochondrial function in cardiac cells are summarized below.

Palmitoyl-L-carnitine ConcentrationEffect on Mitochondrial Membrane Potential (ΔΨm) nih.govEffect on ROS Generation nih.gov
1 µM and 5 µMSlight hyperpolarization (increase in potential).No significant change.
10 µMDepolarization (decrease in potential).Significant increase (3.4-fold of baseline).

In Neurodegenerative Disease Research : In mouse models of aging, serum levels of palmitoylcarnitine were found to increase significantly with age. nih.gov This age-related increase is proposed to contribute to Alzheimer's disease pathology by promoting tau phosphorylation and mitochondrial dysfunction in neurons. nih.govplos.org

In Muscle Physiology : Metabolomics studies have identified acylcarnitine profiles as markers of mitochondrial dysfunction in muscle deconditioning and sarcopenia. mdpi.com Elevated circulating acylcarnitines following periods of inactivity, such as bedrest, suggest impaired mitochondrial fatty acid oxidation in skeletal muscle. mdpi.com

These diverse findings underscore the complex and context-dependent roles of long-chain acylcarnitines in health and disease. The ability to trace and quantify these molecules with tools like this compound is indispensable for continuing to uncover these new biological functions.

Q & A

Basic Research Questions

Q. How is Palmitoyl-L-carnitine-13C3 Hydrochloride identified and characterized in research settings?

  • Methodological Answer : Identification involves a combination of nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for isotopic purity verification. For example, NMR can resolve the 13C3 labeling pattern, while LC-MS quantifies isotopic enrichment (≥98% purity is typical for metabolic studies) . Pharmacopeial standards recommend complementary tests, such as fatty acid composition analysis via gas chromatography (GC), to ensure batch consistency .

Q. What are the best practices for synthesizing this compound with high isotopic purity?

  • Methodological Answer : Synthesis typically involves coupling L-carnitine-13C3 with palmitoyl chloride under anhydrous conditions. Isotopic purity is maintained by using 13C3-labeled precursors (e.g., sodium acetate-13C3) and rigorous purification via reverse-phase HPLC. Post-synthesis, residual solvents and unreacted precursors are quantified using GC-headspace analysis, adhering to ICH Q3C guidelines .

Q. How should researchers assess the purity and stability of this compound in long-term studies?

  • Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH) over 6 months is recommended. Purity is monitored via LC-MS to detect degradation products (e.g., free carnitine or palmitic acid). Hydroxyl value and saponification value tests, as outlined in pharmacopeial protocols, provide additional metrics for lipid oxidation or hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to study the role of this compound in mitochondrial β-oxidation using isotopic tracing?

  • Methodological Answer :

  • Experimental Design : Incubate 13C3-labeled compound with isolated mitochondria or cell models (e.g., hepatocytes). Track 13C incorporation into acetyl-CoA and TCA cycle intermediates via LC-MS or 13C-NMR.
  • Data Interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to model flux rates. Control for isotopic dilution by measuring intracellular carnitine pools .
  • Example Workflow :
StepTechniqueKey Parameter
1. Isotope DeliveryCell culture with 13C3-labeled compoundConcentration: 10–100 µM
2. Metabolite ExtractionMethanol:water (80:20)Quenching at -80°C
3. AnalysisLC-HRMS (Orbitrap)Resolution: 140,000 (m/z 200)

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Challenge 1 : Matrix interference (e.g., phospholipids in plasma). Solution : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound .
  • Challenge 2 : Isotopic cross-talk in LC-MS. Solution : Use high-resolution mass spectrometers (HRMS) to resolve 13C3 from natural isotopes. Validate with internal standards (e.g., d3-palmitoylcarnitine) .

Q. How do researchers resolve contradictions in data when studying the compound’s effects on lipid metabolism across different model systems?

  • Methodological Answer : Discrepancies (e.g., opposing flux outcomes in liver vs. muscle cells) require cross-validation:

  • Step 1 : Replicate experiments in orthogonal models (e.g., CRISPR-edited cells vs. transgenic mice).
  • Step 2 : Integrate multi-omics data (transcriptomics + metabolomics) to identify tissue-specific regulatory nodes.
  • Step 3 : Apply statistical rigor (e.g., Benjamini-Hochberg correction for false discovery rates) .

Analytical Method Optimization

Q. What protocols are recommended for optimizing LC-MS parameters to detect this compound?

  • Methodological Answer :

  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient : 5% B to 95% B over 10 min.
  • MS Settings : ESI+ mode; MRM transitions: m/z 439.1 → 85.1 (quantifier) and 439.1 → 184.1 (qualifier) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.